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Executive Summary
This guide details the application of Omomycin—a dominant-negative MYC inhibitor—as a

selective pressure in genome-wide CRISPR-Cas9 screens. While MYC has historically been

considered "undruggable," Omomycin (and its clinical peptide derivative OMO-103) has

demonstrated the ability to sequester MYC in inactive complexes.

Integrating Omomycin into CRISPR screens allows researchers to uncover:

Synthetic Lethal Partners: Genes whose loss kills cells only when MYC is inhibited (potential

combination therapies).

Resistance Mechanisms: Genes whose loss or gain confers survival despite MYC inhibition.

This document provides a validated framework for designing, executing, and analyzing these

screens, prioritizing the use of Doxycycline (Dox)-inducible Omomycin expression systems for

robustness and reproducibility.

Mechanistic Grounding: Why Omomycin?
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The MYC Paradox
MYC regulates transcription by forming a heterodimer with MAX, which binds to E-box

sequences (CACGTG) on DNA. Overexpression of MYC drives tumorigenesis but also creates

a dependency (oncogene addiction).

The Omomycin Solution
Omomycin is a 90-amino acid miniprotein derived from the bHLHLZ domain of MYC. It was

engineered with four amino acid substitutions that alter its dimerization specificity.

Mechanism of Action:

Sequestration: Omomycin heterodimerizes with MYC and MAX.

Inactivation: Omomycin/MYC dimers cannot bind DNA.

Occupancy: Omomycin/MAX dimers and Omomycin homodimers can bind E-boxes but are

transcriptionally inert, effectively blocking access for active MYC complexes.

Visualization: Molecular Competition
The following diagram illustrates the competitive inhibition mechanism essential for

understanding the screen design.
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Caption: Omomycin disrupts oncogenic signaling by sequestering MYC and occupying E-

boxes with inert complexes.

Strategic Framework: Screen Types
Before starting, define the biological question. The dosage of Omomycin (via Dox induction

levels) changes based on the goal.
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Screen Type Goal
Omomycin Dosage
(Target)

Outcome Metric

Synthetic Lethality

Find targets that

synergize with MYC

inhibition.

Low/Moderate (IC20–

IC30)

Dropout: Genes

where sgRNA +

Omomycin causes cell

death, but sgRNA

alone does not.

Resistance
Find genes that buffer

against MYC loss.
High (IC80–IC90)

Enrichment: Genes

where sgRNA allows

survival despite high

Omomycin levels.

Pre-Screen Optimization (The "Go/No-Go" Phase)
CRITICAL: Do not proceed to the library screen without validating the Inducible System.

Step 1: Establish the Cell Model
Use a cell line stably expressing Cas9. Transduce these cells with the Tet-On-Omomycin
lentiviral vector (e.g., pSLIK or pTRIPZ backbone containing the Omomycin sequence).

Selection: Select with Hygromycin (or appropriate marker) for 5–7 days.

Validation: Treat with Doxycycline (0.1 – 1.0 µg/mL) for 24 hours. Perform Western Blot for

Omomycin (using anti-MYC tag or specific antibody) and c-MYC (to see

downregulation/displacement).

Step 2: Determine the IC Curves (Kill Curve)
You must find the Dox concentration that yields the desired inhibition level.

Seed Tet-On-Omomycin cells in 96-well plates.

Treat with a serial dilution of Doxycycline (0, 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL).

Measure viability (CellTiter-Glo or similar) at Day 5 and Day 10.
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Calculate:

IC20 (Sensitization Dose): 20% growth inhibition.

IC80 (Resistance Dose): 80% growth inhibition.

Protocol: Genome-Wide CRISPR Screen (Synthetic
Lethality)
Objective: Identify genes that become essential only when Omomycin is expressed.

Materials
Library: Human GeCKOv2 or Brunello (Genome-wide).

Cells: Cas9+ / Tet-On-Omomycin+ stable cell line.

Media: Dox-free FBS (Tet-System Approved FBS) is mandatory to prevent background

leakage.

Workflow Diagram

Phase 1: Library Introduction

Phase 2: Screening

Transduction
(MOI 0.3)

Puro Selection
(Days 1-7)

Split Cells

Control Arm
(No Dox)

Omomycin Arm
(Dox IC30)

Maintain Coverage
(14-21 Days)

Harvest gDNA
(NGS)

Click to download full resolution via product page

Caption: Timeline for a differential selection screen using Dox-inducible Omomycin.

Detailed Steps
1. Transduction (Day -7)
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Scale: Aim for 500x coverage (500 cells per sgRNA). For a 100,000 sgRNA library, you need

50 million surviving cells.

Infection: Transduce 165 million cells at MOI 0.3 to ensure single integration.

Polybrene: 8 µg/mL.

2. Selection (Day -6 to Day 0)
Add Puromycin (concentration determined by kill curve, typically 1–2 µg/mL).

Maintain cells in Dox-free media.

T0 Reference: At Day 0 (after selection is complete), harvest 50 million cells. This is your

baseline library distribution.

3. Differential Treatment (Day 0)
Split the remaining cells into two arms. Each arm must maintain 500x coverage (min 50M cells)

at every passage.

Arm A (Control): Vehicle (Water/PBS) + Dox-free Media.

Arm B (Experimental): Doxycycline (at predetermined IC30 concentration).

4. Maintenance (Day 0 to Day 14/21)
Passage cells every 3–4 days.

Crucial: Always re-seed at least 50 million cells per arm to prevent "bottlenecking" (random

loss of guides).

Replenish Doxycycline in Arm B with every media change (Dox half-life is ~24-48h).

5. Harvest & Sequencing (Day 14/21)
Pellet 50 million cells from Arm A and Arm B.

Extract gDNA using a high-yield kit (e.g., Qiagen Blood & Cell Culture DNA Maxi Kit).
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Amplify sgRNA sequences via PCR (staggered primers to increase diversity).

Sequence on Illumina NovaSeq (aim for >300 reads per sgRNA).

Data Analysis & Interpretation
Use MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) for analysis.

[1]

The Pipeline
Count: Map reads to the library file.

Test (MLE or RRA): Compare Arm B (Omomycin) vs. Arm A (Control).

Identifying Hits
We are looking for Synthetic Lethality.

Logic: sgRNA is depleted in Arm B but not (or less so) in Arm A.

MAGeCK Output: Look for pos|score (Enriched) and neg|score (Depleted).[2][3]

Calculation:

A highly negative

indicates the gene is essential only when Omomycin is present.

Filtering Criteria
FDR (False Discovery Rate): < 0.05

Log Fold Change (LFC): < -1.0 (for lethality)

Gene Level: At least 2 out of 4 sgRNAs per gene showing the trend.

Validation (Trustworthiness)
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A screen is only a hypothesis generator. You must validate top hits using an orthogonal

method.

Protocol: Peptide Validation (OMO-103)
To prove the effect isn't an artifact of the Dox-vector system, use the purified peptide OMO-103

(if available) or a fresh transduction in a naive cell line.

Knockout: Generate a clonal KO of your "Hit Gene" (e.g., Gene X) using CRISPR.

Control: Use a Non-Targeting Control (NTC) line.

Treatment: Treat both lines with OMO-103 peptide (or induce Omomycin).

Readout:

If Gene X is synthetic lethal with MYC inhibition, the Gene X KO cells should die

significantly faster/more than NTC cells upon Omomycin treatment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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